1-[1-(2-cyclopropylacetyl)piperidin-4-yl]-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(2-cyclopropylacetyl)piperidin-4-yl]-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione is a complex organic compound that features a piperidine ring, a cyclopropylacetyl group, and a benzothiadiazole moiety
Preparation Methods
The synthesis of 1-[1-(2-cyclopropylacetyl)piperidin-4-yl]-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione involves multiple steps. The synthetic route typically starts with the preparation of the piperidine derivative, followed by the introduction of the cyclopropylacetyl group. The final step involves the formation of the benzothiadiazole ring. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzothiadiazole moiety.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products
Scientific Research Applications
1-[1-(2-cyclopropylacetyl)piperidin-4-yl]-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in research to understand its interactions with various biological targets, including enzymes and receptors
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, which can result in anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Compared to other similar compounds, 1-[1-(2-cyclopropylacetyl)piperidin-4-yl]-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione stands out due to its unique combination of a piperidine ring, a cyclopropylacetyl group, and a benzothiadiazole moiety. Similar compounds include:
1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one: Known for its anti-inflammatory properties.
4-(piperidin-1-yl)pyridine derivatives: Studied for their antimalarial activity
Properties
IUPAC Name |
2-cyclopropyl-1-[4-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S/c1-18-15-4-2-3-5-16(15)20(24(18,22)23)14-8-10-19(11-9-14)17(21)12-13-6-7-13/h2-5,13-14H,6-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQNUWFIJKJESEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)C(=O)CC4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.